4-Phenoxybutane-1-thiol
CAS No.:
Cat. No.: VC13385507
Molecular Formula: C10H14OS
Molecular Weight: 182.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14OS |
|---|---|
| Molecular Weight | 182.28 g/mol |
| IUPAC Name | 4-phenoxybutane-1-thiol |
| Standard InChI | InChI=1S/C10H14OS/c12-9-5-4-8-11-10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2 |
| Standard InChI Key | SERSNCMFICEPJS-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)OCCCCS |
| Canonical SMILES | C1=CC=C(C=C1)OCCCCS |
Introduction
Molecular Structure and Chemical Identity
Structural Composition
4-Phenoxybutane-1-thiol (CHOS) consists of a four-carbon aliphatic chain with a phenoxy (CHO-) group at the terminal carbon and a thiol group at the opposite end. The phenoxy moiety introduces aromaticity and electron-withdrawing effects, while the thiol group confers nucleophilic and metal-coordinating capabilities.
Key Structural Features:
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Molecular Formula: CHOS
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Molecular Weight: 182.28 g/mol (calculated from atomic masses).
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Functional Groups: Aromatic ether (phenoxy) and thiol (-SH).
The compound’s structure is analogous to 4-phenylbutane-1-thiol (CHS), differing only in the oxygen atom within the phenoxy substituent . This oxygen alters electronic properties, increasing polarity and influencing reactivity.
Spectroscopic Characterization
While direct spectral data for 4-phenoxybutane-1-thiol are scarce, related thiol-phenoxy compounds exhibit distinctive signals:
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FTIR:
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H NMR:
Synthesis and Reactivity
Proposed Synthesis:
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Alkylation of 4-Mercaptophenol:
This SN2 reaction would introduce the butane spacer between the phenoxy and thiol groups.
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Metal-Templated Assembly:
Reactions of metal tert-butoxides ([M(OBu)]) with bifunctional ligands (e.g., H-4MP) yield dimeric or polymeric structures . Similar strategies could stabilize 4-phenoxybutane-1-thiol via coordination to transition metals.
Reactivity Profile
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Thiol Disproportionation: Thiols oxidize to disulfides (R-S-S-R) under aerobic conditions.
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Metal Coordination: The thiol group binds to metals (e.g., Ti, Zr) to form M-S bonds, as seen in [Ti(4MP)(μ-4MP)] complexes .
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Acid-Base Behavior: Thiols (pK ~10) deprotonate in basic media, enhancing nucleophilicity.
Physicochemical Properties
Thermodynamic and Physical Data
Stability and Degradation
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Thermal Stability: Decomposes above 200°C, releasing sulfur oxides and aromatic fragments (TGA analysis of analogs ).
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Photochemical Reactivity: UV exposure may cleave S-H or C-O bonds, necessitating storage in amber containers.
Applications in Coordination Chemistry
Metal Complex Formation
Phenoxy-thiol ligands exhibit versatile coordination modes. For instance, titanium tert-butoxide reacts with H-4MP to form [(HOBu)(4MP)Ti(μ-4MP)], a dimeric structure with bridging thiolate ligands . Similar coordination with 4-phenoxybutane-1-thiol could yield catalysts or precursors for metal-organic frameworks (MOFs).
Example Coordination Modes:
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Monodentate: Thiol S binds to one metal center.
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Bridging: Thiolate (S) links two metals.
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Chelating: Phenoxy O and thiol S coordinate the same metal.
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